molecular formula C13H13BrN2O3 B5836699 5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide

5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide

Cat. No. B5836699
M. Wt: 325.16 g/mol
InChI Key: QLYAMGFQAAOHJL-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anticancer, antifungal, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide is not fully understood. However, it is believed to exert its biological effects by interfering with the cellular processes of cancer cells and microorganisms. It has been found to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide can cause changes in the biochemical and physiological processes of organisms. It has been found to inhibit the activity of enzymes involved in cancer cell proliferation and microbial growth. It has also been shown to cause changes in the expression of genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. It is also relatively easy to synthesize and purify. However, its potential toxicity and lack of specificity towards normal cells and microorganisms are some of the limitations that need to be considered in lab experiments.

Future Directions

There are several future directions for the research on 5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide. One direction is to explore its potential as a therapeutic agent for cancer and microbial infections. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
Conclusion:
In conclusion, 5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields make it a valuable compound for further studies. However, its potential toxicity and lack of specificity towards normal cells and microorganisms need to be considered in lab experiments. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.

Synthesis Methods

The synthesis of 5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide involves the reaction of 2-furoic acid hydrazide with 2,5-dimethyl-3-furanone in the presence of bromine. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

5-bromo-N-[(E)-1-(2,5-dimethylfuran-3-yl)ethylideneamino]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-7-6-10(9(3)18-7)8(2)15-16-13(17)11-4-5-12(14)19-11/h4-6H,1-3H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYAMGFQAAOHJL-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=NNC(=O)C2=CC=C(O2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)/C(=N/NC(=O)C2=CC=C(O2)Br)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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